6-Dimethoxyphosphoryl-5-oxohexanoic acid
Overview
Description
6-Dimethoxyphosphonyl-5-oxohexanoic acid is a research chemical with the molecular formula C8H15O6P . It has a molecular weight of 238.18 . This compound is also known by other names such as 6-Dimethoxyphosphoryl-5-oxo-hexanoic acid and Hexanoic acid, 6-(dimethoxyphosphinyl)-5-oxo- .
Molecular Structure Analysis
The molecular structure of 6-Dimethoxyphosphonyl-5-oxohexanoic acid consists of a hexanoic acid backbone with a dimethoxyphosphonyl group attached at the 6th carbon and a carbonyl group at the 5th carbon . The InChI Key for this compound is NXUNSBONBLDPBR-UHFFFAOYSA-N .Scientific Research Applications
Mass Spectrometry and Ion Fragmentation Studies
6-Dimethoxyphosphoryl-5-oxohexanoic acid, as a derivative of 5-oxohexanoic acid, can be characterized using mass spectrometry. A study by Kanawati et al. (2007) utilized electrospray ionization coupled to a triple quadrupole and TOF analyzer system for this purpose. They observed unique fragmentation behaviors in related monocarboxylic acids under collision-induced dissociation experiments, which can provide valuable insights into the molecular structure and behavior of this compound (Kanawati et al., 2007).
Synthesis and Chemical Transformation
Hayes and Wallace (1990) described a simple route to synthesize methyl 5S-(benzoyloxy)-6-oxohexanoate, a key intermediate in leukotriene synthesis, which is closely related to this compound. This illustrates the potential of such compounds in chemical synthesis pathways (Hayes & Wallace, 1990).
Enzymatic Production
Yamada et al. (2017) developed an enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid, demonstrating the potential for biotechnological production of related compounds such as this compound (Yamada et al., 2017).
Oxidation Studies
Atlamsani et al. (1993) studied the oxidation of cyclohexanone to produce 6-oxohexanoic acid, suggesting that similar oxidation processes could be applied to synthesize this compound (Atlamsani et al., 1993).
Pharmaceutical Applications
Repaglinide, a hypoglycemic agent, is synthesized from compounds including 6-aryl-4-oxohexanoic acids. Grell et al. (1998) explored the structure-activity relationships of these compounds, indicating the potential for derivatives like this compound in pharmaceutical development (Grell et al., 1998).
Future Directions
properties
IUPAC Name |
6-dimethoxyphosphoryl-5-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O6P/c1-13-15(12,14-2)6-7(9)4-3-5-8(10)11/h3-6H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUNSBONBLDPBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)CCCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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